molecular formula C25H26N2O5S B3575070 ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B3575070
M. Wt: 466.6 g/mol
InChI Key: DKOCEMDMFCHSBG-UHFFFAOYSA-N
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Description

ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate with phenoxyacetic acid derivatives can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its phenoxyacetamido group, in particular, contributes to its distinct properties compared to other thiophene derivatives .

Properties

IUPAC Name

ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-5-31-25(30)21-17(4)22(23(29)26-19-12-11-15(2)13-16(19)3)33-24(21)27-20(28)14-32-18-9-7-6-8-10-18/h6-13H,5,14H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOCEMDMFCHSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

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